(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine
Overview
Description
The compound “(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine” is a chemical substance with the CAS number 854947-27-6 .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
A study by Novakov et al. (2017) explored the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of butyl ester of the corresponding acid, highlighting the compound's role in complex synthetic reactions and its resistance to aminolysis [Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017].
Crystal Structure and Physicochemical Characteristics
Wang Yong-jian (2010) prepared and analyzed the crystal structure of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, demonstrating the compound's structural attributes and its potential as a building block in the synthesis of complex molecules [Wang Yong-jian, 2010].
Novel Bi-phenyl Based Derivatives
Research by Baskar and Subramanian (2011) focused on the synthesis and fluorescence studies of novel bi-phenyl based acrylate and methacrylate derivatives, highlighting the compound's utility in developing materials with unique optical properties [Baskar & Subramanian, 2011].
Asymmetric Synthesis
A publication by Mattei et al. (2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol via reductive amination, showcasing the compound's role in enantioselective synthesis and its potential application in producing chiral building blocks [Mattei, Moine, Püntener, & Schmid, 2011].
Chalcone Derivatives Synthesis
Salian et al. (2018) synthesized and studied chalcone derivatives, demonstrating the compound's application in creating molecules with potential for pharmaceutical development and materials science [Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018].
properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12(2)15-11-7-9-13-8-5-6-10-14(13)16-3/h5-10,12,15H,4,11H2,1-3H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWJFMOLVOUAJL-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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